REACTION_CXSMILES
|
COC(=O)[NH:4][C:5]1[C:10]([F:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:6]=1[Cl:13].O.[OH-].[Na+]>CO>[Cl:13][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[C:10]([F:11])[C:5]=1[NH2:4] |f:2.3|
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Name
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N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester
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Quantity
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39 g
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Type
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reactant
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Smiles
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COC(NC1=C(C=CC(=C1F)C)Cl)=O
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature for 3 days
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Duration
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3 d
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Type
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CONCENTRATION
|
Details
|
The reaction is concentrated by rotary evaporator
|
Type
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CUSTOM
|
Details
|
to remove most of the methanol
|
Type
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CUSTOM
|
Details
|
partitioned between Et2O (500 mL) and water (500 mL)
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Type
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EXTRACTION
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Details
|
The aqueous phase is extracted again with Et2O (250 mL)
|
Type
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WASH
|
Details
|
the combined organic layers washed with brine (500 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude product is purified by bulb-to-bulb distillation
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=C(C=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |